Ac-Lys-AMC Acetate salt

Protease substrate specificity Trypsin assay Fluorogenic peptide

Researchers conducting HDAC or trypsin inhibitor screening often face multi-step assay workflows that introduce variability and extend timelines. Ac-Lys-AMC Acetate salt (CAS 201847-48-5) eliminates secondary enzymatic digestion steps required by Boc-protected alternatives, enabling direct, single-step fluorogenic detection at Ex/Em 360/460 nm. • Direct trypsin cleavage without sequential processing - streamlined workflow for inhibitor screening • Single-step HDAC activity assay at 2 mM in Tris buffer (pH 8.0) - reduced inter-assay variability • Acetate salt formulation: ≥2.5 mg/mL aqueous solubility, 36-month lyophilized stability at -20°C

Molecular Formula C20H27N3O6
Molecular Weight 405.4 g/mol
CAS No. 201847-48-5
Cat. No. B6334643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Lys-AMC Acetate salt
CAS201847-48-5
Molecular FormulaC20H27N3O6
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C.CC(=O)O
InChIInChI=1S/C18H23N3O4.C2H4O2/c1-11-9-17(23)25-16-10-13(6-7-14(11)16)21-18(24)15(20-12(2)22)5-3-4-8-19;1-2(3)4/h6-7,9-10,15H,3-5,8,19H2,1-2H3,(H,20,22)(H,21,24);1H3,(H,3,4)/t15-;/m0./s1
InChIKeyVCOOBVPYBPFDEC-RSAXXLAASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ac-Lys-AMC Acetate Salt Fluorogenic Substrate


Ac-Lys-AMC Acetate salt (CAS 201847-48-5, also referenced as 156661-42-6 for the free base) is an acetylated lysine derivative conjugated to the fluorophore 7-amino-4-methylcoumarin (AMC). Upon enzymatic cleavage by lysine-specific proteases or lysine deacetylases, the AMC moiety is released, generating a quantifiable fluorescent signal with excitation and emission maxima at approximately 360 nm and 460 nm, respectively . This compound serves as a specialized fluorogenic substrate for real-time enzyme kinetics, high-throughput screening, and mechanistic studies of enzymes that recognize acetylated lysine residues, including trypsin-like serine proteases and histone deacetylases (HDACs) .

Direct trypsin activity assay with real-time fluorescence readout
Single-step HDAC deacetylase monitoring without coupled enzyme steps
Supports quantitative enzyme kinetics with HPLC-validated purity and long-term stability

Key Differentiators of Ac-Lys-AMC Acetate Salt


Direct substitution of Ac-Lys-AMC Acetate salt with superficially similar lysine-AMC conjugates is not scientifically valid due to fundamental differences in N-terminal protection chemistry, salt formulation, and the resulting impact on enzyme recognition, cellular permeability, and long-term assay stability. Compounds such as Boc-Lys(Ac)-AMC (CAS 233691-67-3) feature a Boc-protected N-terminus which confers cell permeability but fundamentally alters the enzyme recognition profile, while Z-Lys-AMC contains a benzyloxycarbonyl protecting group that modifies binding affinity for trypsin-like proteases [1]. Additionally, the acetate salt form of Ac-Lys-AMC provides enhanced aqueous solubility and improved physical stability compared to the free base form (CAS 156661-42-6), a critical consideration for reproducible quantitative assays and long-term storage . Each of these modifications directly impacts substrate turnover rates, assay sensitivity, and experimental reproducibility, making cross-substitution without revalidation a source of systematic error.

Ac-Lys-AMC (Acetate salt) Unprotected N-terminal acetyl enables direct trypsin recognition and single-step HDAC assay.
Boc-Lys(Ac)-AMC Boc protecting group blocks direct trypsin cleavage; requires sequential HDAC deacetylation then trypsin digestion, altering assay workflow and sensitivity.
Acetate salt (CAS 201847-48-5) Enhanced aqueous solubility (≥2.5 mg/mL) and 3-month solution stability at -20°C support consistent working solutions.
Free base (CAS 156661-42-6) Different solution storage requirement (6 months at -80°C); solubility and handling characteristics may not match acetate salt in quantitative assays.

Ac-Lys-AMC Acetate Salt Differentiation Evidence


N-Terminal Acetyl Enables Direct Trypsin Cleavage

Ac-Lys-AMC contains an unprotected N-terminal acetyl group that is directly recognized and cleaved by trypsin, enabling its use as a direct substrate for trypsin activity assays. In contrast, the structurally similar compound Boc-Lys(Ac)-AMC (CAS 233691-67-3) features an N-terminal tert-butyloxycarbonyl (Boc) protecting group, which prevents direct trypsin recognition. Boc-Lys(Ac)-AMC requires a sequential two-step assay protocol involving initial HDAC-mediated deacetylation followed by trypsin digestion, fundamentally altering its utility profile [1]. This structural difference results in Ac-Lys-AMC being directly cleaved by trypsin (reported Kcat/Km for related substrates in the range of 60 to 110,000 M⁻¹ s⁻¹ depending on isozyme) [2], while Boc-Lys(Ac)-AMC is not directly cleaved by trypsin without prior deacetylation .

Trypsin Cleavage
Head-to-head
Ac-Lys-AMC: Directly cleaved
Boc-Lys(Ac)-AMC: Not cleaved without prior deacetylation
Single-step trypsin assay workflow
Eliminates secondary enzyme step, reducing variability
Protease substrate specificity Trypsin assay Fluorogenic peptide Enzyme kinetics

Stability Profile: Acetate Salt vs Free Base

The acetate salt form (CAS 201847-48-5) demonstrates differential stability characteristics compared to the free base form (CAS 156661-42-6). Vendor technical documentation indicates that the lyophilized acetate salt is stable for 36 months when stored at -20°C under desiccated conditions, with solution stability maintained for 3 months at -20°C with aliquoting to avoid freeze/thaw cycles [1]. The free base form, by comparison, is recommended for storage at 0°C with 3-year powder stability at -20°C and 6-month solution stability at -80°C [2]. The acetate counterion additionally contributes to enhanced aqueous solubility, with the acetate salt achieving solubility of ≥2.5 mg/mL (7.24 mM) in aqueous buffer formulations, a property that facilitates consistent preparation of working solutions [3].

Stability Profile
Reported
Acetate salt: Powder 36 mo -20°C, solution 3 mo -20°C
Free base: Powder 36 mo -20°C, solution 6 mo -80°C
Divergent solution storage requirements
Acetate salt supports less stringent handling
Compound stability Salt form Long-term storage Assay reproducibility

Single-Step HDAC Assay Substrate

Ac-Lys-AMC functions as a direct fluorogenic substrate for histone deacetylases (HDACs), enabling single-step, real-time monitoring of deacetylase activity without the need for coupled enzymatic reactions [1]. Standardized assay protocols utilize Ac-Lys-AMC at concentrations of 2 mM in deacetylase buffer (50 mM Tris pH 8.0) for HDAC8 activity measurement in 96-well plate formats, with fluorescence detection at 355 nm excitation and 460 nm emission . This contrasts with Boc-Lys(Ac)-AMC, which requires a sequential two-step workflow involving initial HDAC-mediated deacetylation followed by trypsin digestion to release the AMC fluorophore [2]. The single-step nature of Ac-Lys-AMC assays reduces assay complexity, minimizes inter-assay variability introduced by secondary enzyme addition, and accelerates throughput for high-throughput screening applications [1].

HDAC Assay Steps
Head-to-head
Ac-Lys-AMC: Single-step direct substrate
Boc-Lys(Ac)-AMC: Two-step (HDAC + trypsin)
Reduces assay complexity and time
Minimizes inter-assay variability in HTS
HDAC assay Deacetylase activity Fluorogenic substrate Epigenetics

HPLC-Validated Purity Specification

Commercial sources of Ac-Lys-AMC Acetate salt (CAS 201847-48-5) specify minimum purity of ≥98% as determined by HPLC analysis, with Certificate of Analysis documentation available for individual production lots . Select vendors offer purity specifications exceeding 99% for specialized applications . This analytical validation enables precise calculation of molar concentrations for quantitative enzyme kinetics studies. In comparative terms, while other lysine-AMC conjugates such as Boc-Lys(Ac)-AMC also achieve similar purity specifications (typically ≥98%), the availability of detailed analytical documentation and traceable quality control for Ac-Lys-AMC Acetate salt from multiple established vendors (including BOC Sciences, Santa Cruz Biotechnology, and MedChemExpress) ensures consistent procurement options and batch-to-batch reproducibility . The acetate salt form additionally maintains this high purity specification while offering the solubility and stability advantages described in the preceding evidence item.

Purity Specification
Specification review
≥98% HPLC (select vendors >99%)
Supports quantitative enzyme kinetics
Batch-to-batch reproducibility with CoA
Purity specification HPLC analysis Quality control Quantitative assay

Ac-Lys-AMC Acetate Salt Applications


Direct Trypsin Activity Assays

Ac-Lys-AMC is directly cleaved by trypsin without requiring sequential enzymatic processing, making it the preferred substrate for direct measurement of trypsin activity in biochemical assays and inhibitor screening campaigns [1]. This single-step fluorescence generation distinguishes Ac-Lys-AMC from Boc-Lys(Ac)-AMC, which cannot be directly cleaved by trypsin and would introduce additional assay complexity and variability in trypsin-focused studies . For laboratories characterizing trypsin-like serine proteases or screening trypsin inhibitors, Ac-Lys-AMC provides a streamlined workflow with direct fluorescence readout upon enzymatic cleavage [1].

Single-Step HDAC Activity Measurement

Ac-Lys-AMC enables direct, real-time monitoring of HDAC activity in a single-step fluorogenic assay format, as documented in standardized protocols using 2 mM substrate in Tris buffer (pH 8.0) with fluorescence detection at Ex/Em 355/460 nm . This single-step workflow eliminates the need for a secondary trypsin digestion step required by Boc-Lys(Ac)-AMC-based assays, thereby reducing assay duration and minimizing sources of inter-assay variability [2]. For high-throughput screening of HDAC inhibitors in epigenetic drug discovery programs, the simplified protocol enabled by Ac-Lys-AMC translates to accelerated compound evaluation and improved data reproducibility .

Long-Term Quantitative Enzyme Kinetics

The acetate salt formulation of Ac-Lys-AMC (CAS 201847-48-5) provides documented stability of 36 months for lyophilized powder at -20°C and 3-month solution stability at -20°C [3]. This stability profile, combined with aqueous solubility of ≥2.5 mg/mL (7.24 mM), supports applications requiring consistent substrate performance across extended experimental timelines [4]. For laboratories conducting longitudinal enzyme kinetics studies, multi-month inhibitor characterization projects, or maintaining validated assay-ready compound libraries, the acetate salt form reduces the need for frequent recharacterization and minimizes the risk of substrate degradation compromising quantitative results [3].

Quality-Controlled High-Throughput Screening

Ac-Lys-AMC Acetate salt is available from multiple established vendors with minimum purity specifications of ≥98% (select vendors offer >99%) and accompanying Certificates of Analysis with HPLC validation . This analytical rigor supports applications requiring precise molar concentration calculations and reproducible batch-to-batch performance, including high-throughput screening campaigns, structure-activity relationship studies, and enzyme mechanism investigations. The combination of high purity specifications with the acetate salt stability advantages provides a substrate with both analytical and physical properties optimized for quantitative, reproducible assay performance [3].

Application
Selection Property
Validation Focus
Direct trypsin activity assays
Single-step fluorescent substrate
Trypsin cleavage specificity
Single-step HDAC activity measurement
Direct HDAC substrate without coupled enzymes
HDAC inhibitor screening
Long-term quantitative enzyme kinetics
Acetate salt stability profile
Consistent performance across storage
Quality-controlled high-throughput screening
HPLC-validated purity specification
Reproducible quantitative results
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